molecular formula C10H10F2O3 B2426277 2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane CAS No. 1237991-81-9

2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane

Cat. No.: B2426277
CAS No.: 1237991-81-9
M. Wt: 216.184
InChI Key: DAHPARGKQAOYKA-UHFFFAOYSA-N
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Description

2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane is a chemical compound with a unique structure that allows for versatile applications in various fields of scientific research. Its molecular formula is C10H10F2O3, and it is known for its difluoromethoxy and oxirane functional groups, which contribute to its reactivity and utility in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane typically involves the reaction of 2-(difluoromethoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while nucleophilic substitution can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane involves its interaction with molecular targets through its reactive oxirane ring. This ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane include:

  • 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
  • 2-[[2-(Methoxy)phenoxy]methyl]oxirane
  • 2-[[2-(Chloromethoxy)phenoxy]methyl]oxirane

Uniqueness

What sets this compound apart from these similar compounds is its difluoromethoxy group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it particularly valuable in certain applications.

Properties

IUPAC Name

2-[[2-(difluoromethoxy)phenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c11-10(12)15-9-4-2-1-3-8(9)14-6-7-5-13-7/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHPARGKQAOYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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